Home > Products > Screening Compounds P66410 > 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid - 295357-66-3

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Catalog Number: EVT-3258464
CAS Number: 295357-66-3
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-Oxoisoindolin-2-yl)acetic Acid

Compound Description: 2-(1-Oxoisoindolin-2-yl)acetic acid is a simple organic compound featuring an isoindolinone core. Its crystal structure has been reported [].

(2S/3R)-3-Hydroxy-2-(1-oxoisoindolin-2-yl)butanoic Acid

Compound Description: (2S/3R)-3-Hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid is a chiral derivative of threonine incorporating the 1-oxoisoindolin-2-yl moiety. This compound exhibits distinct hydrogen bonding patterns compared to its racemic counterpart [].

(2S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic Acid

Compound Description: This compound is a derivative of L-tyrosine, incorporating the 1-oxoisoindolin-2-yl group. Its crystal structure shows three independent molecules with distinct conformations, each exhibiting different intermolecular hydrogen bonding interactions [].

Overview

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid is a chemical compound with the molecular formula C13H14N2O5 and a CAS number of 295357-66-3. This compound is recognized for its role in various scientific fields, including chemistry, biology, and medicine. It serves as an important intermediate in the synthesis of complex organic molecules and is utilized in biochemical studies to explore interactions with biological molecules. Additionally, it acts as an impurity standard in pharmaceutical quality control, particularly concerning lenalidomide, a therapeutic agent used in cancer treatment .

Synthesis Analysis

The synthesis of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid typically involves a hydrogenation reaction. The general method includes the following steps:

  1. Starting Materials: A mixture is prepared using 1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester.
  2. Catalyst: A palladium catalyst supported on carbon (10% Pd/C) is used to facilitate the reaction.
  3. Reaction Conditions: The mixture is hydrogenated in methanol at a pressure of 50 psi for approximately six hours.
  4. Post-Reaction Processing: After the reaction, the mixture is filtered through celite, and the celite pad is washed with methanol. The resultant filtrate is then concentrated under reduced pressure to yield the final product .

This method highlights the importance of controlled conditions and specific reagents to achieve the desired compound effectively.

Molecular Structure Analysis

The molecular structure of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid can be described as follows:

  • Molecular Formula: C13H14N2O5
  • Molecular Weight: 278.26 g/mol
  • Exact Mass: 278.09000
  • Structural Features: The compound consists of an isoindoline core with an amino group and a pentanedioic acid moiety attached, contributing to its unique chemical behavior and reactivity .

The structural representation can be visualized through its InChI key: DVFZIZCDDQITQV-UHFFFAOYSA-N.

Chemical Reactions Analysis

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid undergoes various chemical reactions, which include:

  1. Oxidation: Under specific conditions, this compound can be oxidized to yield corresponding oxidized derivatives.
  2. Reduction: It can also be reduced to form different reduced derivatives.
  3. Substitution Reactions: The amino group present in the structure can participate in substitution reactions with various electrophiles.
  4. Hydrolysis: Hydrolysis reactions can occur, leading to different hydrolyzed products .

These reactions are essential for understanding the compound's reactivity and potential applications in organic synthesis.

Mechanism of Action

The mechanism of action for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid primarily relates to its interactions within biochemical pathways. While specific mechanisms are not extensively detailed in available literature, it is known that compounds with similar structures often interact with biological targets through enzyme inhibition or modulation of signaling pathways. This interaction may affect cellular processes, making it a candidate for further investigation in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid include:

  • Solubility: Highly soluble with a solubility of approximately 13.8 mg/ml.
  • Partition Coefficient (LogP): 1.06170, indicating moderate lipophilicity.
  • Polar Surface Area (PSA): 120.93000 Ų, which suggests potential bioavailability characteristics .

These properties are crucial for evaluating the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Applications

The applications of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid span several scientific domains:

  1. Chemistry: Used as an intermediate in synthesizing complex organic molecules.
  2. Biology: Employed in biochemical studies to investigate interactions with biomolecules.
  3. Medicine: Functions as an impurity standard in quality control processes for pharmaceutical products, particularly those related to lenalidomide.
  4. Industry: Utilized in producing fine chemicals and as a reagent in various industrial processes .

These applications underscore the compound's versatility and significance across multiple scientific disciplines.

Introduction and Research Context

Structural Identification as a Pharmacologically Active Compound Metabolite

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS 295357-66-3) is a dicarboxylic acid derivative with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol. Its structure comprises a 4-amino-1-oxoisoindoline moiety linked via a nitrogen-alkyl bridge to a glutaric acid backbone. This configuration enables specific interactions with biological targets, particularly through hydrogen bonding via its carboxylic acid groups (–COOH) and amine (–NH₂) functionality. The compound’s SMILES notation (O=C(O)C(N(CC1=C2C=CC=C1N)C2=O)CCC(O)=O) provides a precise two-dimensional representation, while its moderate topological polar surface area (120.93 Ų) and logP value (0.54) indicate balanced solubility and permeability characteristics [1] [10].

This molecule is primarily recognized as the hydrolyzed open-ring diacid metabolite of lenalidomide, an immunomodulatory drug used in hematologic malignancies. Lenalidomide undergoes pH-dependent hydrolysis in vivo, where cleavage of the lactam ring exposes the glutarate chain, yielding 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid. This transformation is critical because the metabolite retains pharmacologic activity but exhibits distinct pharmacokinetic properties compared to the parent drug. Analytical confirmation of its structure employs techniques like NMR (validating the isoindolinone proton environment) and LC-MS (detecting m/z 279.25 [M+H]⁺) [3] [5] [7].

  • Table 1: Key Structural and Physicochemical Properties
    PropertyValue/Descriptor
    CAS Registry Number295357-66-3
    IUPAC Name2-(7-Amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid
    Molecular FormulaC₁₃H₁₄N₂O₅
    Molecular Weight278.26 g/mol
    SMILESO=C(O)C(N(CC1=C2C=CC=C1N)C2=O)CCC(O)=O
    Topological Polar Surface Area120.93 Ų
    Hydrogen Bond Acceptors6
    Hydrogen Bond Donors3

Significance in Pharmaceutical Impurity Profiling and Drug Development

In pharmaceutical quality control, 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid is formally designated as Lenalidomide Impurity 3. It arises during synthesis (e.g., incomplete lactam formation) or via drug degradation under acidic or hydrolytic conditions. Regulatory agencies mandate strict control of this impurity due to its potential impact on drug efficacy and safety. Consequently, it is pharmacopoeially recognized in the United States Pharmacopeia (USP) as an analytical reference standard (Catalog No: 1A04790), with batches certified to ≥95% purity [3] [7] [9].

Its quantification is essential for compliance with ICH Q3A/B guidelines, which cap unidentified impurities at 0.10% and specified impurities like this at 0.15%. Analytical methods include reversed-phase HPLC (using C18 columns and UV detection at 220 nm) and LC-MS/MS, capable of detecting concentrations as low as 0.05 μg/mL. The impurity’s synthesis and characterization support method validation for quality control (QC) testing, abbreviated new drug applications (ANDAs), and commercial batch release [3] [5] [7]. Storage protocols require protection from hydrolysis—typically at 2–8°C in sealed containers—to maintain stability during use as a reference material [1] [2].

  • Table 2: Regulatory and Analytical Significance of Lenalidomide Impurity 3
    AspectSpecification
    DesignationLenalidomide Impurity 3 / Open Ring Diacid
    Origin in Drug ProductSynthesis intermediate or hydrolytic degradant
    Regulatory Threshold≤0.15% (ICH Q3B)
    Purity Requirements≥95% (USP reference standard)
    Primary Detection MethodHPLC-UV (220 nm) or LC-MS/MS
    Storage Conditions2–8°C, desiccated, protected from light

Historical Evolution in Scientific Literature and Regulatory Documentation

The documentation of 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioic acid evolved in parallel with lenalidomide’s development. Early patent literature (2000s) described it as a synthetic intermediate but did not characterize it as a clinically relevant metabolite or impurity. By the late 2000s, pharmacokinetic studies identified it as a major circulating metabolite, prompting regulatory scrutiny. The USP incorporated it as an official impurity standard (Catalog No: 1A04790) by the early 2010s, reflecting harmonized pharmacopeial requirements [3] [5] [9].

Analytical challenges drove refinements in detection strategies. Initially, methods struggled to resolve it from structurally similar byproducts like dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate (CAS 1198299-50-1), an esterified synthetic precursor. Advances in chromatographic columns (e.g., polar-embedded C18 phases) and mass spectrometry later enabled precise discrimination. Furthermore, its inclusion in the European Pharmacopoeia (Ph. Eur.) and collaborative studies between manufacturers and pharmacopeias established standardized testing protocols for global markets [5] [7].

The compound’s role expanded beyond impurity control to a biomarker for lenalidomide metabolism in clinical trials. Studies correlating its plasma concentrations with lenalidomide’s efficacy in multiple myeloma patients highlighted its translational relevance. This dual identity—as both a critical impurity and a pharmacologically active species—exemplifies the compound’s scientific complexity [3] [7].

Table 3: Compound Synonyms and Regulatory Identifiers

Synonym/IdentifierSource/Application
2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acidIUPAC Name
Lenalidomide Impurity 3USP, FDA Regulatory Designation
Lenalidomide Open Ring DiacidPharmacological Metabolite Term
Pentanedioic acid, 2-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-Chemical Supplier Nomenclature
CAS 295357-66-3Universal Chemical Identifier
C₁₃H₁₄N₂O₅Molecular Formula

Properties

CAS Number

295357-66-3

Product Name

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

IUPAC Name

2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20)

InChI Key

DVFZIZCDDQITQV-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.